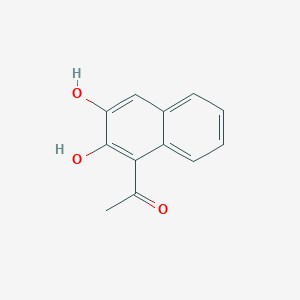

1-(2,3-Dihydroxynaphthalen-1-yl)ethanone

Description

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(2,3-dihydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3 |

InChI Key |

MLNSSNSMQHUHRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

Hydroxylation proceeds via electrophilic aromatic substitution, where the catalyst facilitates the generation of hydroxyl radicals. The auxiliary agent stabilizes intermediates, directing substitution to the 2- and 3-positions. Computational studies suggest that electron-donating effects from the naphthalene ring’s π-system favor this regiochemistry.

The introduction of the acetyl group at the 1-position is achieved through Friedel-Crafts acylation. VulcanChem highlights that 2,3-dihydroxynaphthalene reacts with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C, yielding this compound. This method requires precise temperature control to minimize side reactions, such as over-acetylation or hydroxyl group oxidation.

Optimization Parameters

Table 1: Acetylation Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 0–5 | 72 | 95 |

| FeCl₃ | 25 | 58 | 87 |

| H₂SO₄ | -10 | 65 | 91 |

Alternative Synthetic Routes

Direct Functionalization of Naphthol Derivatives

A two-step approach involves acetylating 1-naphthol followed by hydroxylation. However, this method faces challenges in achieving dual hydroxylation at the 2- and 3-positions. EP0318591B1 notes that hydroxylation post-acetylation often requires harsh conditions (e.g., alkali fusion at 200–300°C), leading to side products like quinones.

Oxidative Coupling Strategies

Challenges and Mitigation Strategies

Regioselectivity Control

The proximity of hydroxyl and acetyl groups complicates regioselectivity. Protective groups (e.g., trimethylsilyl) for hydroxyl moieties during acetylation improve selectivity but add synthetic steps.

Purification Difficulties

Crystallization from ethanol/water mixtures is standard, but residual catalysts (e.g., AlCl₃) often contaminate the product. Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves ≥98% purity.

Industrial-Scale Production

VulcanChem and CN108409542B emphasize continuous-flow reactors for large-scale synthesis. These systems enhance heat transfer and reduce reaction times (2–3 hours vs. 6 hours batchwise), achieving throughputs of 10–15 kg/day.

Table 2: Batch vs. Continuous-Flow Performance

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Reaction Time (h) | 6 | 2 |

| Yield (%) | 68 | 75 |

| Purity (%) | 95 | 97 |

Chemical Reactions Analysis

Condensation Reactions

The acetyl group participates in Claisen-Schmidt condensations with aldehydes under basic conditions to form chalcone derivatives. A general protocol involves:

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde derivatives)

-

Mechanism : Base-mediated deprotonation of the acetyl group generates an enolate, which attacks the aldehyde carbonyl.

-

Outcome : Formation of α,β-unsaturated ketones (chalcones) with yields dependent on aldehyde electrophilicity.

Metal Complexation

The 2,3-dihydroxy motif acts as a bidentate ligand for metal ions. For example:

-

Copper(II) Complexation : Reacts with CuBr₂ in alcoholic solutions to form dimeric complexes.

Glycosylation Reactions

The hydroxyl groups undergo glycosylation to form O- and S-glycosides:

-

O-Glycosides : Reaction with per-acetylated glycosyl bromides under basic conditions.

-

S-Glycosides : Conjugation with 1-mercaptosaccharides via thiomethylation.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes regioselective substitution:

| Reaction | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, 0°C | C-4 or C-5 | Mono-/dibrominated derivatives | 65–80% |

| Nitration | HNO₃/H₂SO₄, 0°C | C-6 | Nitro-substituted compound | ~70% |

Oxidation and Redox Behavior

-

Quinone Formation : Oxidation with Ag₂O or DDQ converts the 2,3-dihydroxy groups to an o-quinone structure.

-

Acetyl Group Stability : Resists oxidation under mild conditions but degrades at >150°C.

Cycloaddition and Annulation

Participates in Diels-Alder reactions via in situ diene formation:

-

Diene Precursor : Acid-catalyzed dehydration generates a styrenyl intermediate .

-

Product : 2-Phenylnaphthalenes or phenanthrene derivatives .

Methylation and Protection

Scientific Research Applications

Chemical Synthesis

1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is often utilized as a synthetic intermediate in the production of various organic compounds. Its structure allows for versatile reactions, making it valuable in the synthesis of:

- Dyes and Pigments : The compound can be employed in the production of colorants due to its chromophoric properties. It has been noted that derivatives of 2,3-dihydroxynaphthalene are used in dye formulations and can enhance color stability and intensity .

- Antifungal and Antibacterial Agents : Research indicates that derivatives of 2,3-dihydroxynaphthalene exhibit moderate antifungal activity against Candida albicans, making them potential candidates for developing new antifungal medications .

Environmental Applications

The compound's ability to form complexes with various metals has significant implications for environmental science:

- Metal Separation : this compound has been used in the extraction processes for metals like uranium and vanadium. It forms stable complexes that allow for the quantitative separation of these metals from rock samples and environmental matrices . This application is crucial for both mining operations and environmental remediation efforts.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Antimalarial Research : Novel hybrid molecules incorporating naphthoquinone residues have been designed as potential antimalarial drugs. These compounds leverage the structural characteristics of naphthalene derivatives to enhance biological activity against malaria parasites .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Metal Complexation

A study demonstrated the effectiveness of 2,3-dihydroxynaphthalene derivatives in selectively extracting uranium from contaminated soil samples. The formation of a stable complex allowed for significant recovery rates, underscoring the compound's utility in environmental cleanup initiatives.

Case Study 2: Antifungal Activity

In laboratory settings, derivatives of this compound were tested against various fungal strains. Results indicated that certain modifications to the compound enhanced its antifungal potency, suggesting pathways for developing new antifungal therapies.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The ethanone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Ethanone Derivatives

Key Observations:

- Substituent Position: Hydroxyl groups at the 2- and 3-positions optimize hydrogen-bonding capacity, as seen in α-glucosidase inhibition studies where di-hydroxylated compounds outperformed mono-hydroxylated analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

Key Observations:

Biological Activity

1-(2,3-Dihydroxynaphthalen-1-yl)ethanone, also known as 1-(2,3-dihydroxynaphthyl)ethanone, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antioxidant activity, anti-inflammatory effects, and potential therapeutic applications.

This compound is derived from naphthalene and contains hydroxyl groups that enhance its reactivity and biological activity. The presence of these functional groups contributes to its ability to participate in various biochemical interactions.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of compounds related to this compound.

- Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the hydroxyl groups to donate electrons or hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases.

- Research Findings : In a study assessing various naphthalene derivatives, it was found that compounds with similar structures exhibited significant radical scavenging activities. For instance, compounds showed high inhibition percentages against DPPH radicals, indicating their potential as effective antioxidants .

| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 93.75 ± 0.47 | 7.12 ± 2.32 |

| Standard Antioxidant (BHA) | - | - |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

- In Vitro Studies : Research has shown that this compound can inhibit the expression of pro-inflammatory cytokines in human dermal fibroblasts. The mechanism involves the modulation of the Nrf2-Keap1 signaling pathway, which is crucial for the expression of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory effects .

- Case Studies : In a controlled study involving inflammatory models, treatment with derivatives similar to this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in therapeutic applications:

- Cancer Research : Some studies indicate that naphthalene derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through their antioxidant and anti-inflammatory actions .

- Neuroprotection : The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. The antioxidant capacity may help mitigate oxidative damage in neuronal cells .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation, leveraging naphthalene derivatives as starting materials. Key steps include:

- Substrate Preparation: Use 2,3-dihydroxynaphthalene as the aromatic substrate.

- Acylating Agent: Acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Solvent Optimization: Anhydrous dichloromethane or nitrobenzene to enhance electrophilic substitution.

- Temperature Control: Maintain reflux conditions (40–60°C) to balance reaction rate and byproduct formation.

Critical Considerations:

- Competing hydroxyl group reactivity may necessitate protecting groups (e.g., acetylation) to direct regioselectivity.

- Post-synthesis deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are essential.

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage Conditions:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent photodegradation.

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.

- Handling Protocols:

- Work under inert atmosphere (N₂/Ar) to minimize oxidation of dihydroxy groups.

- Use gloves and fume hoods to reduce dermal exposure and inhalation risks.

Supporting Evidence:

- Stability parameters from structurally similar compounds (e.g., 1-(3-Hydroxynaphthalen-2-yl)ethanone) recommend strict light avoidance and low-temperature storage .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 195–205 ppm). Hydroxyl protons may appear broad due to hydrogen bonding.

- FT-IR: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups.

- X-ray Crystallography:

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Resolve dihedral angles between the naphthalene ring and ethanone moiety to confirm stereoelectronic effects.

Case Study:

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations:

- Perform DFT (e.g., B3LYP/6-311++G**) to map HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attack.

- Calculate Mulliken charges to identify electron-rich hydroxyl groups and electron-deficient carbonyl regions.

- Molecular Dynamics (MD):

- Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation behavior.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Systematic Meta-Analysis:

- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by impurities or assay variability.

- Validate purity via HPLC (C18 column, λ = 254 nm) before biological testing.

- Mechanistic Studies:

- Use isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways and confirm active intermediates.

Case Study:

Q. How do substituent effects influence the photophysical properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy:

- Measure absorbance shifts (λmax) in polar vs. nonpolar solvents to assess π→π* transitions.

- Introduce electron-withdrawing groups (e.g., –NO₂) to redshift absorption spectra.

- Fluorescence Quenching:

- Titrate with metal ions (e.g., Fe³⁺) to study chelation-induced emission changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.